molecular formula C21H26N2O4 B13361208 Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate CAS No. 946718-96-3

Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate

Cat. No.: B13361208
CAS No.: 946718-96-3
M. Wt: 370.4 g/mol
InChI Key: RKCDHZJVOIVGJR-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is a complex organic compound that features an adamantane core, a benzoate ester, and a formylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the adamantane derivativeThe final step often includes the coupling of the formylamino group to the adamantane core under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and formylation reactions, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the high purity and consistency required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological macromolecules, while the adamantane core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Ethyl 4-dimethylaminobenzoate

Uniqueness

Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is unique due to its adamantane core, which imparts rigidity and enhances its interaction with biological targets. This structural feature distinguishes it from simpler esters like ethyl benzoate and methyl benzoate .

Properties

CAS No.

946718-96-3

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 4-[(2-formamidoadamantane-2-carbonyl)amino]benzoate

InChI

InChI=1S/C21H26N2O4/c1-2-27-19(25)15-3-5-18(6-4-15)23-20(26)21(22-12-24)16-8-13-7-14(10-16)11-17(21)9-13/h3-6,12-14,16-17H,2,7-11H2,1H3,(H,22,24)(H,23,26)

InChI Key

RKCDHZJVOIVGJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O

Origin of Product

United States

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